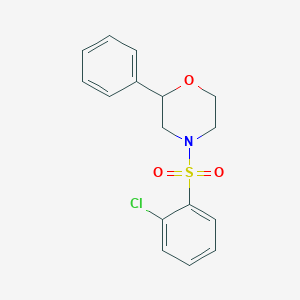

4-(2-chlorobenzenesulfonyl)-2-phenylmorpholine

Description

4-(2-Chlorobenzenesulfonyl)-2-phenylmorpholine is a morpholine derivative characterized by a 2-chlorobenzenesulfonyl group attached to the morpholine ring at position 4 and a phenyl substituent at position 2.

Properties

IUPAC Name |

4-(2-chlorophenyl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c17-14-8-4-5-9-16(14)22(19,20)18-10-11-21-15(12-18)13-6-2-1-3-7-13/h1-9,15H,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSHCQKGBBNUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzenesulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

Oxidation: The phenyl group can be oxidized under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Major Products

Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of sulfide derivatives.

Scientific Research Applications

4-(2-chlorobenzenesulfonyl)-2-phenylmorpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group may contribute to the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

- 4-[(4-Chlorophenyl)sulfonyl]-2-phenylmorpholine This compound differs in the position of the chlorine atom on the benzenesulfonyl group (para vs. ortho).

- The dichlorobenzyl group increases lipophilicity (logP) compared to the monochloro analogue .

Morpholine Derivatives with Alternative Substituents

- 3-Methyl-4-(1-phenyl-2-propylamino)-2-phenylmorpholine Substituting the sulfonyl group with an aminopropyl chain introduces basicity (pKa ~9–10) and flexibility, enabling interactions with ion channels or neurotransmitter receptors. This compound demonstrated significant neuropharmacological activity in rodent models, unlike sulfonyl-containing analogues, which are less CNS-penetrant due to higher polarity .

4-(2-Chloroethyl)morpholine hydrochloride

The chloroethyl group acts as an alkylating agent, enabling covalent binding to nucleophilic residues (e.g., cysteine or lysine). This property is absent in the target compound, making it more reactive but less stable in physiological conditions .

Sulfonyl Chloride Precursors

- 2-Chlorobenzenesulfonyl Chloride

A precursor to the target compound, this reagent lacks the morpholine and phenyl groups. Its high reactivity (e.g., in nucleophilic substitution) is mitigated in the final product, which exhibits improved stability and reduced toxicity .

Data Table: Key Properties of Selected Compounds

*Estimated using fragment-based methods (e.g., XLogP3).

†Predicted using ChemAxon software.

‡Experimental value from Kanto Reagents catalog .

Research Findings and Implications

- Electronic Effects : Ortho-chloro substitution in the target compound increases steric hindrance, reducing binding to flat aromatic pockets compared to para-substituted analogues .

- Pharmacological Profiles: Sulfonyl-containing morpholines exhibit lower CNS activity than aminopropyl derivatives due to poorer blood-brain barrier penetration .

- Synthetic Utility : Sulfonyl chlorides like 2-chlorobenzenesulfonyl chloride are critical intermediates but require careful handling due to hydrolytic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.